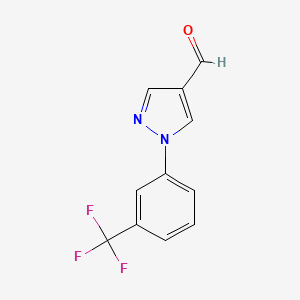

1-(3-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-カルバルデヒド

概要

説明

“1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a phenyl group at the 3-position and an aldehyde group at the 4-position .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of the corresponding hydrazine with 1,3-diketones or β-keto esters . The trifluoromethyl group can be introduced using various trifluoromethylation reagents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

科学的研究の応用

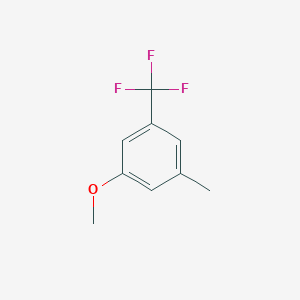

1. 血管内皮増殖因子受容体阻害剤 この化合物は、新規なテレフタル酸およびイソフタル酸誘導体の合成に使用され、潜在的なタイプ2タンパク質キナーゼ阻害剤として機能します . これらの阻害剤は、血管内皮増殖因子受容体の不活性なコンフォメーションを標的にするように設計されており、これは癌治療の一般的なアプローチです .

FDA承認のトリフルオロメチル基含有薬

この化合物の部分であるトリフルオロメチル基は、多くのFDA承認薬に見られます . これらの薬は、さまざまな疾患や障害に対してさまざまな用途があります .

高分子層堆積

この化合物は、電極表面でのインサイチュー電気化学的酸化によって、–PhCF3基を持つチオフェン誘導体の堆積に使用されます . これは、分子インプリントポリマーの有望な代替手段です .

ショ糖誘導体の合成

この化合物は、ショ糖1'-位の修飾の最適化に使用されます . この工程からの濾液を濃縮し、残渣をシリカゲルカラムクロマトグラフィーにかけると、無色の油が得られます .

トリフルオロメチルアルキルエーテルの合成

この化合物は、脂肪族アルコールをトリフルオロメチルアルキルエーテルに変換するために使用されます . この手順は、アルコールがベンジルアルコール、2級または3級ではなく、1級である場合に適用できます .

作用機序

Target of Action

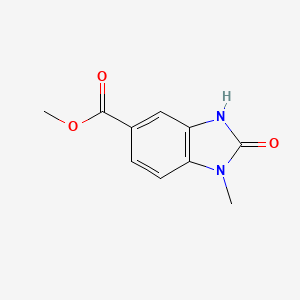

Compounds with similar structures have been found to target kinases such as braf and vegfr-2 . These kinases play a crucial role in cell proliferation and survival, making them important targets for therapeutic intervention .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like braf and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This could lead to a decrease in cell proliferation and survival, particularly in cancer cells .

Biochemical Pathways

If it indeed targets braf and vegfr-2, it could affect pathways related to cell proliferation, survival, and angiogenesis . The inhibition of these kinases could disrupt these pathways, leading to decreased tumor growth and progression .

Result of Action

If it indeed inhibits braf and vegfr-2, it could lead to decreased cell proliferation and survival, particularly in cancer cells . This could result in decreased tumor growth and progression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLRPMATZQLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633225 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75815-73-5 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

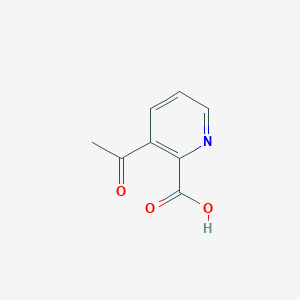

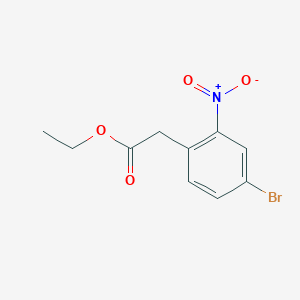

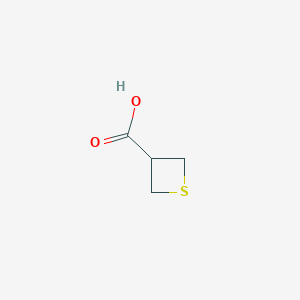

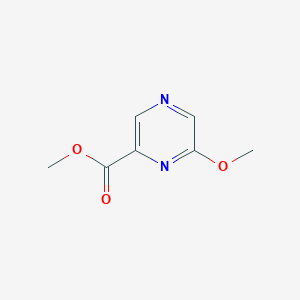

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

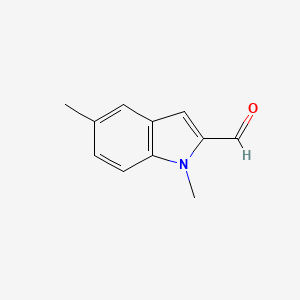

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)